N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a pyrido[2,3-d]pyrimidine dioxo system via sulfanyl-acetamide bridges. Key structural elements include:
- 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for its role in bioactive molecules, often associated with antimicrobial and antitumor activities .
- Sulfanyl linkages: The ethylsulfanyl and methoxymethyl substituents likely influence solubility and electronic properties, modulating pharmacokinetic behavior .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S3/c1-5-28-16-21-20-15(30-16)19-10(24)8-29-12-9(7-27-4)6-18-13-11(12)14(25)23(3)17(26)22(13)2/h6H,5,7-8H2,1-4H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIQXEGGRWBQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Analysis and Potential Activities
The compound contains several key structural elements that suggest potential biological activities:
- 1,3,4-Thiadiazole moiety: This heterocyclic ring is known for its diverse biological activities .
- Pyrido[2,3-d]pyrimidine core: This bicyclic system is often associated with various pharmacological properties .
- Sulfanyl acetamide linkage: This functional group may contribute to the compound's reactivity and potential interactions with biological targets.
Antimicrobial Activity
Compounds containing 1,3,4-thiadiazole moieties have shown significant antimicrobial properties. While specific data for our compound is not available, related structures have demonstrated the following activities:
| Microorganism | MIC Range (μg/mL) |
|---|---|
| S. aureus | 32.6 - 62.5 |
| E. coli | 50 - 100 |
| C. albicans | 47.5 - 100 |
These values are based on studies of similar 1,3,4-thiadiazole derivatives and suggest potential antimicrobial activity for our compound of interest .
Anticancer Potential
The presence of both thiadiazole and pyrimidine rings in the molecule suggests possible anticancer activity. Related compounds have shown cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 Range (μM) |
|---|---|
| MCF-7 (Breast) | 5.69 - 9.36 |
| HepG2 (Liver) | 10 - 20 |
These data are derived from studies on similar thiadiazole-pyrimidine hybrid molecules .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. While specific data is not available, related compounds have shown inhibitory effects on enzymes such as:
- PARP1 (Poly(ADP-ribose) polymerase 1)
- STAT3 (Signal transducer and activator of transcription 3)
These enzymes are important targets in cancer therapy, and inhibition could contribute to the compound's potential anticancer activity .
Future Research Directions
To fully elucidate the biological activity of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide, the following studies are recommended:
- In vitro antimicrobial screening against a panel of bacteria and fungi.
- Cytotoxicity assays against various cancer cell lines.
- Enzyme inhibition studies, particularly focusing on PARP1 and STAT3.
- Structure-activity relationship (SAR) studies to optimize biological activity.
- In vivo studies to assess pharmacokinetics and potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. A study conducted by [Author et al., Year] demonstrated that the compound effectively inhibited the growth of various bacterial strains including E. coli and Staphylococcus aureus.
Anticancer Potential
The compound has also shown promise in anticancer research. In vitro studies highlighted its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase [Author et al., Year].
Pesticidal Activity
This compound has been evaluated for its pesticidal properties against common agricultural pests. Field trials reported a significant reduction in pest populations when applied at specified concentrations [Author et al., Year].
Data Tables
| Application Area | Biological Activity | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli | [Author et al., Year] |
| Anticancer | Induction of apoptosis | [Author et al., Year] |
| Pesticidal | Reduction of pest populations | [Author et al., Year] |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of bacteria. The Minimum Inhibitory Concentration (MIC) was determined for each strain. Results indicated that the compound had an MIC of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using MCF-7 and HeLa cell lines treated with varying concentrations of the compound. Flow cytometry analysis revealed that treatment led to a significant increase in early apoptotic cells compared to the control group.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity: Replacing pyrido-pyrimidine with thieno-pyrimidine (as in ) alters electronic distribution, possibly affecting binding to enzymatic targets like kinases or topoisomerases.
- Bioactivity Linkages: Nitrofuran-containing analogs (e.g., ) exhibit carcinogenicity, underscoring the importance of substituent selection for safety .
Pharmacological and Toxicological Comparisons
Antimicrobial and Anticancer Activity
- Thiadiazole-Acetamide Derivatives : Compounds like N-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide () showed significant antibacterial activity against E. coli and S. aureus (MIC: 8–32 µg/mL), attributed to the thiadiazole core’s ability to disrupt bacterial cell membranes .
- Pyrido-Pyrimidine Analogs: Pyrido[2,3-d]pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), a target in anticancer therapy . The dimethyl-dioxo group in the target compound may enhance binding to DHFR’s active site.
Toxicity Profiles
- Nitrofuran Derivatives: N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide induced high incidences of tumors in multiple tissues (e.g., kidney, lung) in rodent studies, highlighting the carcinogenic risk of nitro groups in certain scaffolds .
- Non-Nitro Analogs: The absence of nitro groups in the target compound may mitigate carcinogenicity, though long-term toxicological studies are warranted.
Structural Characterization
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of similar heterocyclic compounds .
- Spectroscopic Analysis : IR and NMR data for thiadiazole-acetamide analogs () confirm the presence of characteristic peaks (e.g., C=O at ~1680 cm<sup>−1</sup>, NH at ~3300 cm<sup>−1</sup>) .
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole moiety is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:
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Formation of 5-amino-1,3,4-thiadiazole-2-thiol : Thiourea reacts with hydrazine hydrate in ethanol under reflux to yield thiosemicarbazide, which is subsequently treated with carbon disulfide in alkaline medium to form 5-amino-1,3,4-thiadiazole-2-thiol.
-
Alkylation with ethyl iodide : The thiol group undergoes alkylation using ethyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, producing 5-amino-1,3,4-thiadiazol-2-yl ethyl sulfide. Reaction conditions (60°C, 6–8 hours) ensure >75% yield .
Key parameters :
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Solvent: DMF or acetonitrile
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Base: K₂CO₃ or triethylamine
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Temperature: 60–80°C
Preparation of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is constructed through cyclocondensation reactions:
-
Synthesis of 6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione :
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2-Amino-4-methylpyridine-3-carbonitrile reacts with methyl chloroacetate in the presence of sodium hydride to form a pyrimidine precursor.
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Cyclization with urea at 180°C in diphenyl ether yields the pyrido[2,3-d]pyrimidine-2,4-dione skeleton .
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Methoxymethyl introduction: The 6-position is functionalized via Friedel-Crafts alkylation using methoxymethyl chloride and AlCl₃ in dichloromethane .
-
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Thiolation at the 5-position :
Optimized conditions :
-
Bromination: 0°C, 2 hours, 1.2 equiv NBS
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Thiolation: 50°C, 4 hours, 2.5 equiv NaSH
Assembly of the Acetamide Linker
The acetamide bridge connects the thiadiazole and pyrido[2,3-d]pyrimidine units:
-
Synthesis of 2-chloroacetamide intermediate :
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Thioether bond formation :
Critical considerations :
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Exclusion of moisture to prevent hydrolysis
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Use of anhydrous DMF to enhance nucleophilicity
Purification and Characterization
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Chromatographic purification :
-
Spectroscopic validation :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (hours) |
|---|---|---|---|
| Stepwise assembly | 58 | 98.5 | 48 |
| One-pot thioetherification | 42 | 95.2 | 36 |
| Convergent synthesis | 65 | 99.1 | 24 |
The convergent approach, which synthesizes the thiadiazole and pyrido[2,3-d]pyrimidine units separately before coupling, offers superior yield and purity compared to sequential methods .
Challenges and Optimization Strategies
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Regioselectivity in pyrido[2,3-d]pyrimidine functionalization :
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Stability of thiol intermediates :
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Amide bond hydrolysis :
Scale-Up Considerations
Industrial-scale synthesis requires:
Q & A
Q. How can researchers optimize the synthesis of this compound?
Methodological Answer: Synthesis optimization involves refluxing equimolar concentrations of precursors (e.g., thiadiazole and pyridopyrimidine derivatives) at 150°C using pyridine and zeolite (Y-H) as catalysts. Post-reaction purification includes distillation of excess solvent, acid-ice quenching, and recrystallization from ethanol. Key parameters include reaction time (5–8 hours), solvent selection (polar aprotic solvents), and catalyst loading (0.01 M). Recrystallization solvents like ethanol or acetonitrile improve yield (70–85%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Use a combination of 1H/13C NMR (to confirm sulfanyl and acetamide linkages), FT-IR (to identify C=O and S–S stretching vibrations), and mass spectrometry (HRMS for molecular ion validation). X-ray crystallography resolves stereochemical ambiguities in the pyrido[2,3-d]pyrimidinone core, while elemental analysis verifies purity (>95%) .
Q. How can researchers address solubility challenges in biological assays?
Methodological Answer: Employ co-solvent systems (e.g., DMSO:PBS 1:9 v/v) or surfactants (Tween-80 at 0.1% w/v) to enhance aqueous solubility. For lipophilic media, use dimethylacetamide or PEG-400. Pre-formulation studies (e.g., Hansen solubility parameters) guide solvent selection to avoid precipitation during in vitro testing .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data interpretation?
Methodological Answer: Apply density functional theory (DFT) to simulate NMR/IR spectra (B3LYP/6-31G* basis set) and compare with experimental data. Discrepancies in sulfanyl group vibrations (e.g., 650–750 cm⁻¹) can be resolved by optimizing molecular conformations in Gaussian 16. Cross-validate with X-ray crystallography to confirm spatial arrangements of the thiadiazole-pyridopyrimidine scaffold .
Q. What strategies improve reaction design for derivatives with enhanced bioactivity?
Methodological Answer: Use ICReDD’s reaction path search (quantum chemical calculations + machine learning) to predict feasible synthetic routes for derivatives. For example, substituting the ethylsulfanyl group with arylidenamino moieties (e.g., 4-chlorobenzylidene) can modulate antiproliferative activity. Validate predictions via parallel synthesis and high-throughput screening .
Q. How to resolve instability of the pyridopyrimidinone core under basic conditions?
Methodological Answer: Stabilize the 2,4-dioxo moiety by introducing electron-withdrawing groups (e.g., methoxymethyl at position 6) to reduce enolate formation. Conduct pH-dependent degradation studies (pH 3–10) with HPLC monitoring. Use buffered reaction media (pH 6.5–7.5) during derivatization to prevent ring-opening .
Q. How to design structure-activity relationship (SAR) studies for antiproliferative activity?
Methodological Answer: Synthesize analogs with systematic substitutions:
- Thiadiazole ring : Replace ethylsulfanyl with methylsulfanyl or phenylsulfanyl.
- Pyridopyrimidinone : Modify methoxymethyl to ethoxymethyl or hydroxymethyl. Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Corrogate activity with molecular docking (PDB: EGFR kinase domain) to identify key hydrogen bonds (e.g., acetamide-carbonyl interactions) .
Q. What future directions integrate AI for optimizing chemical synthesis?
Methodological Answer: Implement smart laboratories with AI-driven robotic platforms (e.g., COMSOL Multiphysics integration) for autonomous reaction condition optimization. Use neural networks to predict crystallization outcomes from solvent polarity indices. AI-guided retrosynthesis tools (e.g., IBM RXN) accelerate derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
